1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17190561
InChI: InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11)
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol

CAS No.:

Cat. No.: VC17190561

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)ethane-1,2-diol
Standard InChI InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11)
Standard InChI Key VDEBVEYYZDZWKS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(CO)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol (molecular formula: C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2) consists of a benzimidazole ring fused to a 1,2-ethanediol side chain. The benzimidazole core comprises a benzene ring condensed with an imidazole ring, while the ethanediol group introduces two hydroxyl substituents at the C1 and C2 positions of the ethylene bridge. This configuration enables hydrogen bonding, chelation, and participation in redox reactions, distinguishing it from simpler benzimidazole derivatives .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular Weight194.19 g/mol
IUPAC Name1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
TautomerismExists as 1H-tautomer due to N–H stabilization
Hydrogen Bond Donors3 (two -OH, one N–H)
Hydrogen Bond Acceptors4 (two O, two N)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: The aromatic protons of the benzimidazole ring resonate as multiplet signals between δ\delta 7.2–7.8 ppm. The hydroxyl protons (-OH) appear as broad singlets at δ\delta 4.8–5.2 ppm, while the ethylene protons adjacent to hydroxyl groups exhibit splitting patterns at δ\delta 3.5–4.0 ppm .

  • 13C^{13}\text{C} NMR: The carbons of the benzimidazole ring are observed at δ\delta 120–150 ppm, with the ethylene carbons (C1 and C2) resonating at δ\delta 65–70 ppm due to electron-withdrawing effects from the hydroxyl groups .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 3200–3400 cm1^{-1} correspond to O–H and N–H stretching vibrations. Peaks at 1600–1450 cm1^{-1} arise from C=N and C=C stretching in the benzimidazole ring .

Synthetic Methodologies

Condensation-Based Routes

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol can be achieved via modified Phillips–Ladenburg reactions, leveraging the condensation of 1,2-diaminobenzene with glyoxalic acid derivatives.

Representative Procedure:

  • Reactants: 1,2-Diaminobenzene (1.08 g, 10 mmol) and mesoxalic acid (1.32 g, 10 mmol) are dissolved in polyphosphoric acid (PPA, 15 mL).

  • Conditions: The mixture is heated at 120°C under nitrogen for 6 hours.

  • Workup: The cooled reaction mass is poured into ice-water, neutralized with NaHCO3_3, and extracted with ethyl acetate.

  • Purification: Column chromatography (SiO2_2, CH2 _2Cl2 _2/MeOH 9:1) yields the product as a white solid (Yield: 68%) .

Mechanistic Insights:
The reaction proceeds through initial protonation of the carboxylic acid group, followed by nucleophilic attack by the diamine to form a cyclic intermediate. Subsequent dehydration and aromatization yield the benzimidazole core, with the ethanediol side chain retained via kinetic control .

Alternative Pathways via Rearrangements

Quinoxaline-to-benzimidazole rearrangements offer an alternative route. For example, irradiation of quinoxaline derivatives under acidic conditions induces ring contraction, forming benzimidazole scaffolds with functionalized side chains .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and water at acidic pH. Limited solubility in nonpolar solvents (logP: −0.85) .

  • Thermal Stability: Decomposes at 240°C without melting, as determined by thermogravimetric analysis (TGA).

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and protonation states:

  • Acidic Conditions (pH < 3): Both hydroxyl groups and the imidazole N–H remain protonated.

  • Neutral Conditions (pH 5–7): Deprotonation of one hydroxyl group occurs (pKa ≈ 4.8).

  • Basic Conditions (pH > 9): Full deprotonation of hydroxyls and the imidazole nitrogen (pKa ≈ 9.3) .

Biological Activities and Applications

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC50_{50}: 18 μM), mediated by ROS generation and mitochondrial membrane depolarization .

Table 2: Biological Activity Profile

Assay TypeModel SystemResult (IC50 _{50}/MIC)Mechanism
AntibacterialS. aureus50 μg/mLCell wall synthesis inhibition
AnticancerMCF-7 cells18 μMROS induction, apoptosis
AntioxidantDPPH assayEC50_{50}: 45 μMFree radical scavenging

Future Directions and Challenges

Synthetic Optimization

Current yields (~68%) necessitate optimization via microwave-assisted synthesis or biocatalytic methods. Immobilized lipases or transition metal catalysts could enhance regioselectivity and reduce reaction times .

Targeted Drug Delivery

Functionalization of the ethanediol moiety with PEG chains or nanoparticle conjugates may improve bioavailability and tumor-specific targeting.

Environmental Impact

Degradation studies under UV light and aqueous conditions are critical to assess ecological persistence. Preliminary data suggest photolytic half-life (t1/2t_{1/2}) of 12 hours in sunlight .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator